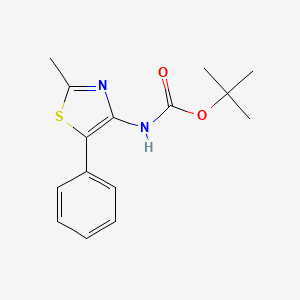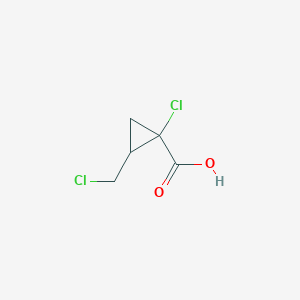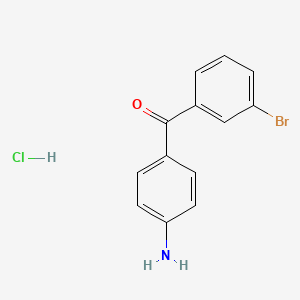
tert-butyl N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbamate
Descripción general
Descripción
Tert-butyl N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbamate, or TBTC, is a synthetic organic compound with a variety of applications in scientific research. TBTC is a versatile compound that has been used in a variety of experiments in the fields of biochemistry, physiology, and pharmacology. TBTC is a relatively new compound and has been used in research since the early 2000s. TBTC has a wide range of applications due to its unique properties and chemical structure.
Aplicaciones Científicas De Investigación
TBTC has been used in a variety of scientific research applications, including the study of enzyme inhibition, the synthesis of peptides, and the study of drug metabolism. In enzyme inhibition studies, TBTC has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TBTC has also been used in the synthesis of peptides, which are important for the study of protein structure and function. TBTC has been used in drug metabolism studies to study the metabolism of drugs such as cocaine and amphetamines.
Mecanismo De Acción
TBTC acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TBTC binds to the active site of the enzyme and prevents it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synapse, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The most important biochemical and physiological effect of TBTC is the inhibition of acetylcholinesterase. This leads to an increase in the concentration of acetylcholine in the synapse, which can lead to a variety of physiological effects. These effects include an increase in heart rate, an increase in respiration rate, an increase in blood pressure, an increase in pupil dilation, and an increase in alertness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBTC has several advantages for use in lab experiments. TBTC is relatively easy to synthesize and is relatively stable, making it an ideal compound for use in experiments. TBTC is also relatively non-toxic, making it safe to use in experiments. However, TBTC is not as potent as some other compounds, so it may not be suitable for experiments that require a high level of potency.
Direcciones Futuras
There are a variety of potential future directions for the use of TBTC in scientific research. TBTC could be used to study the inhibition of other enzymes, such as proteases or kinases. TBTC could also be used to study the metabolism of other drugs, such as opioids or benzodiazepines. TBTC could also be used to study the synthesis of other peptides or proteins. Additionally, TBTC could be used in the development of new drugs or drug delivery systems. Finally, TBTC could be used to study the physiological effects of acetylcholine and its metabolites.
Métodos De Síntesis
TBTC is synthesized using a multi-step process. The first step involves the reaction of a tert-butyl bromide, an amine, and a thiourea to form a thiourea derivative. This derivative is then reacted with a phenyl bromide to form the desired TBTC. The synthesis of TBTC can be carried out using a variety of methods, including the use of a microwave-assisted reaction, a solid-phase synthesis, or a solution-phase synthesis.
Propiedades
IUPAC Name |
tert-butyl N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-16-13(17-14(18)19-15(2,3)4)12(20-10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEJFXWRPMIVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501145943 | |
| Record name | Carbamic acid, N-(2-methyl-5-phenyl-4-thiazolyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbamate | |
CAS RN |
1461715-15-0 | |
| Record name | Carbamic acid, N-(2-methyl-5-phenyl-4-thiazolyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-methyl-5-phenyl-4-thiazolyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B6598435.png)

![2-[4-(1-hydroxyethyl)phenyl]acetic acid](/img/structure/B6598445.png)

![2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B6598461.png)


![methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid](/img/structure/B6598477.png)
![tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate](/img/structure/B6598480.png)



![2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B6598518.png)
